Cas no 1804277-72-2 (2-Iodo-6-mercaptophenylpropanal)
2-Iodo-6-mercaptophenylpropanal Chemical and Physical Properties
Names and Identifiers
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- 2-Iodo-6-mercaptophenylpropanal
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- Inchi: 1S/C9H9IOS/c1-6(5-11)9-7(10)3-2-4-8(9)12/h2-6,12H,1H3
- InChI Key: JYIJKBIXPOPELV-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(=C1C(C=O)C)S
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 163
- XLogP3: 2.7
- Topological Polar Surface Area: 18.1
2-Iodo-6-mercaptophenylpropanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014004528-250mg |
2-Iodo-6-mercaptophenylpropanal |
1804277-72-2 | 97% | 250mg |
484.80 USD | 2021-06-22 | |
| Alichem | A014004528-500mg |
2-Iodo-6-mercaptophenylpropanal |
1804277-72-2 | 97% | 500mg |
782.40 USD | 2021-06-22 | |
| Alichem | A014004528-1g |
2-Iodo-6-mercaptophenylpropanal |
1804277-72-2 | 97% | 1g |
1,445.30 USD | 2021-06-22 |
2-Iodo-6-mercaptophenylpropanal Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 2-Iodo-6-mercaptophenylpropanal
Introduction to 2-Iodo-6-mercaptophenylpropanal (CAS No. 1804277-72-2)
2-Iodo-6-mercaptophenylpropanal (CAS No. 1804277-72-2) is a unique and versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinctive chemical structure, which includes an iodo group, a mercapto group, and an aldehyde functional group. These features contribute to its potential applications in various areas, including drug discovery, chemical synthesis, and biological studies.
The molecular formula of 2-Iodo-6-mercaptophenylpropanal is C10H9IO2S, and its molecular weight is approximately 308.14 g/mol. The compound's structure consists of a benzene ring substituted with an iodo group at the 2-position and a mercapto group at the 6-position, with a propanal chain extending from the benzene ring. This combination of functional groups imparts unique chemical properties that make it an interesting target for both academic and industrial research.
In recent years, the study of 2-Iodo-6-mercaptophenylpropanal has been driven by its potential as a building block in the synthesis of more complex molecules. The iodo group can serve as a handle for further functionalization through various organic reactions, such as cross-coupling reactions and nucleophilic substitutions. The mercapto group, on the other hand, can participate in thiol-disulfide exchange reactions and can form stable complexes with metal ions, making it useful in coordination chemistry and materials science.
The aldehyde functional group in 2-Iodo-6-mercaptophenylpropanal adds another layer of reactivity, enabling it to undergo condensation reactions with amines to form imines or Schiff bases. These imines can be further reduced to secondary amines or oxidized to nitriles, providing a wide range of synthetic possibilities. Additionally, the aldehyde group can be reduced to an alcohol or oxidized to a carboxylic acid, further expanding the utility of this compound in organic synthesis.
In the context of medicinal chemistry, 2-Iodo-6-mercaptophenylpropanal has shown promise as a lead compound for the development of new drugs. The presence of the iodo and mercapto groups can influence the pharmacological properties of molecules derived from this compound, such as their solubility, stability, and biological activity. For example, recent studies have explored the use of 2-Iodo-6-mercaptophenylpropanal-derived compounds as potential inhibitors of specific enzymes involved in disease pathways.
One area of particular interest is the use of 2-Iodo-6-mercaptophenylpropanal-based compounds in cancer research. The mercapto group can interact with cysteine residues in proteins, which are often involved in critical cellular processes such as signal transduction and protein-protein interactions. By targeting these cysteine residues, 2-Iodo-6-mercaptophenylpropanal-derived compounds may disrupt specific protein functions and inhibit cancer cell growth. Preliminary studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.
Beyond its applications in drug discovery, 2-Iodo-6-mercaptophenylpropanal has also been investigated for its potential use in diagnostic imaging. The iodo group can be radiolabeled to create imaging agents that can be used to visualize specific biological processes or disease markers. This approach leverages the unique chemical properties of the compound to develop non-invasive diagnostic tools that can provide valuable insights into disease progression and treatment efficacy.
In summary, 2-Iodo-6-mercaptophenylpropanal (CAS No. 1804277-72-2) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique combination of functional groups makes it an attractive target for synthetic chemists and biologists alike. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative solutions for healthcare challenges.
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